molecular formula C18H12N2OS2 B5202333 N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide CAS No. 6014-37-5

N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B5202333
CAS No.: 6014-37-5
M. Wt: 336.4 g/mol
InChI Key: ZHAAIURCQLUGPE-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures that contain both benzene and thiazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of the thiophene ring further enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is unique due to the incorporation of the thiophene ring, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17(16-9-4-10-22-16)19-13-6-3-5-12(11-13)18-20-14-7-1-2-8-15(14)23-18/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAAIURCQLUGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387090
Record name F0725-0480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6014-37-5
Record name F0725-0480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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